molecular formula C11H14FNO B11770112 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol

Cat. No.: B11770112
M. Wt: 195.23 g/mol
InChI Key: GIVOTOKPXYUFJV-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and dimethyl groups on the phenyl ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4,6-dimethylphenylamine with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoro and dimethyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Difluorophenyl)azetidin-3-ol: Similar structure but with two fluoro groups instead of one.

    3-(2-Chloro-4,6-dimethylphenyl)azetidin-3-ol: Similar structure but with a chloro group instead of a fluoro group.

    3-(2-Fluoro-4-methylphenyl)azetidin-3-ol: Similar structure but with one methyl group instead of two.

Uniqueness

3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is unique due to the specific combination of the fluoro and dimethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

3-(2-fluoro-4,6-dimethylphenyl)azetidin-3-ol

InChI

InChI=1S/C11H14FNO/c1-7-3-8(2)10(9(12)4-7)11(14)5-13-6-11/h3-4,13-14H,5-6H2,1-2H3

InChI Key

GIVOTOKPXYUFJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)C2(CNC2)O)C

Origin of Product

United States

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